Enfuvirtide, commonly known by its trade name Fuzeon, is a novel antiretroviral agent belonging to the class of fusion inhibitors. It is designed to prevent the human immunodeficiency virus (HIV) from entering and infecting host cells, thus halting the progression of the infection. Enfuvirtide is particularly significant for patients who have developed resistance to other antiretroviral drugs or those who have limited therapeutic options238.
Enfuvirtide Acetate comprises 36 amino acids, representing a portion of the HIV-1 transmembrane glycoprotein gp41. [] Its structure includes a tryptophan-rich motif (TRM) at the C-terminus. [] Crystal structure analysis of an Enfuvirtide analog (LP-40) complexed with a target peptide revealed key binding residues and motifs involved in its mechanism of action. []
The mechanism of action of enfuvirtide is unique among antiretroviral therapies. It is a synthetic peptide that mimics a naturally occurring segment of the HIV-1 glycoprotein 41 (gp41). By binding to the heptad repeat 1 (HR1) region of gp41, enfuvirtide inhibits the conformational changes required for the virus to fuse with the host cell membrane. This action effectively blocks the entry of the virus into the cell, preventing the subsequent replication cycle of HIV35.
Enfuvirtide has been approved for use in HIV-infected adults and children over the age of 6. It is particularly useful for treatment-experienced patients who have evidence of viral replication despite ongoing antiretroviral therapy. Clinical trials have demonstrated that enfuvirtide, when added to an optimized background regimen, can lead to significant reductions in viral load. Patients with a CD4+ cell count greater than 100 cells/mm3 and previous exposure to multiple antiretrovirals tend to respond best to enfuvirtide treatment23.
Due to its peptidic nature, enfuvirtide exhibits few interactions with other antiretrovirals and medications used in HIV disease. Studies have shown that enfuvirtide does not significantly influence the activities of various cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions. This characteristic makes enfuvirtide a favorable option in combination therapies47.
Interestingly, enfuvirtide has been studied for its potential application beyond HIV treatment. An in silico drug repurposing study has indicated that enfuvirtide could act as a potent fusion inhibitor against SARS-CoV-2, the virus responsible for COVID-19. The study suggests that due to similarities in the fusion mechanisms of HIV-1 and SARS-CoV-2, enfuvirtide could inhibit the entry of SARS-CoV-2 into host cells, presenting a potential new avenue for COVID-19 treatment6.
The pharmacokinetic profile of enfuvirtide has been a concern due to its short half-life and low solubility. However, a novel approach involving the conjugation of enfuvirtide with polyethylene glycol (PEG) has shown promise in improving these properties. The resulting enfuvirtide-PEG conjugate exhibits increased solubility and an extended half-life, potentially enhancing the convenience and efficacy of enfuvirtide therapy10.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: